A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride
A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Isopropylthio)aniline hydrochloride is a chemical compound that serves as a key building block, or intermediate, in the synthesis of more complex molecules.[1][2] Its structure, featuring a substituted aniline (B41778) scaffold, makes it particularly valuable in the field of medicinal chemistry. The aniline motif is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to a wide range of biological targets. Consequently, derivatives of this compound are actively investigated in drug discovery, notably for the development of targeted cancer therapies such as kinase inhibitors.[3][4] This document provides a comprehensive overview of its known chemical properties, safety data, and potential applications.
Chemical and Physical Properties
The fundamental properties of 2-(Isopropylthio)aniline hydrochloride are summarized below. The compound is typically supplied as a solid.[5]
| Property | Value | Reference |
| IUPAC Name | 2-(isopropylsulfanyl)aniline;hydrochloride | |
| Molecular Formula | C₉H₁₄ClNS | |
| Molecular Weight | 203.73 g/mol | [5] |
| CAS Number | 861343-73-9 | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available |
Spectroscopic and Structural Data
Structural identifiers are crucial for compound verification and database searches. While specific spectral data like NMR or IR scans are typically provided by the supplier upon request, key structural representations are available.
| Identifier | Value | Reference |
| SMILES | NC1=CC=CC=C1SC(C)C.[H]Cl | [5] |
| InChI | 1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | [5] |
| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [5] |
| MDL Number | MFCD11841393 | [5] |
Safety and Handling
Based on available data, 2-(Isopropylthio)aniline hydrochloride is classified as harmful if swallowed. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. For detailed handling and disposal information, always consult the full Safety Data Sheet (SDS) provided by the supplier.
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11 (Combustible Solids) |
Applications in Drug Development
The primary application of 2-(Isopropylthio)aniline hydrochloride is as a synthetic intermediate in drug development.[1][2] The 2-substituted aniline core is a key pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3]
Kinases are enzymes that regulate cellular signaling pathways responsible for cell growth, proliferation, and survival.[3] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. Aniline-based molecules can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity and halting the cancer-promoting signals.[3] Recent research has highlighted 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[4]
Caption: Role as a starting material in API synthesis.
Caption: Inhibition of a signaling pathway by an aniline derivative.
Experimental Protocols
Representative Protocol: Synthesis via Nitroarene Reduction
This protocol is conceptual and illustrates a plausible route. Researchers should adapt it based on laboratory-specific conditions and safety assessments.
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Objective: To synthesize 2-(Isopropylthio)aniline hydrochloride from 2-(Isopropylthio)-1-nitrobenzene.
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Reaction Scheme:
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Step A: Reduction: R-NO₂ → R-NH₂ (where R is the 2-(Isopropylthio)phenyl group)
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Step B: Salt Formation: R-NH₂ + HCl → R-NH₃⁺Cl⁻
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Materials and Reagents:
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2-(Isopropylthio)-1-nitrobenzene (starting material)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) or alternative reducing agent (e.g., H₂ gas with Pd/C catalyst)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (or other suitable solvent)
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Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
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Ethyl acetate (B1210297) (or other extraction solvent)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid solution in diethyl ether or isopropanol (B130326)
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Procedure:
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Step 1: Reduction of the Nitro Group
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(Isopropylthio)-1-nitrobenzene in ethanol.
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Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).
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Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require an ice bath for temperature control.
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After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Step 2: Work-up and Isolation of the Free Aniline
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Cool the reaction mixture to room temperature.
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Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
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Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of ethyl acetate.
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Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Isopropylthio)aniline free base.
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Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude aniline base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final 2-(Isopropylthio)aniline hydrochloride.
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Characterization:
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Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Isopropylthio)aniline hydrochloride AldrichCPR [sigmaaldrich.com]
